Elevated Lipophilicity (logP 1.9) Compared to Unsubstituted Cyclohexylamine (logP 1.5) Enhances Predicted Membrane Permeability
3,3-Dimethylcyclohexan-1-amine exhibits a computed XLogP3 of 1.9, representing a +0.4 log-unit increase over unsubstituted cyclohexylamine (XLogP3 = 1.5) [1][2]. This 0.4 logP difference corresponds to approximately a 2.5-fold higher octanol-water partition coefficient, which is expected to enhance passive membrane diffusion while maintaining drug-like properties within the rule-of-five space. The increase arises exclusively from the geminal dimethyl substitution at position 3, providing a tunable lipophilicity gain without introducing additional heteroatoms or hydrogen bond donors [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (3,3-Dimethylcyclohexan-1-amine, PubChem CID 15753752) |
| Comparator Or Baseline | XLogP3 = 1.5 (Cyclohexylamine, PubChem CID 7965) |
| Quantified Difference | ΔlogP = +0.4 (approximately 2.5-fold higher octanol-water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For medicinal chemistry programs targeting intracellular targets, the +0.4 logP increase can significantly improve cell permeability without requiring additional structural modifications that might compromise target affinity.
- [1] PubChem CID 15753752. 3,3-Dimethylcyclohexan-1-amine. XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/37694-43-2. Accessed 24 Apr 2026. View Source
- [2] PubChem CID 7965. Cyclohexylamine. XLogP3 = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexylamine. Accessed 24 Apr 2026. View Source
